N-(4-hydroxybutyl)formamide
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Overview
Description
N-(4-hydroxybutyl)formamide is a chemical compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a 4-hydroxybutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxybutyl)formamide can be achieved through the formylation of 4-hydroxybutylamine. One common method involves the reaction of 4-hydroxybutylamine with formic acid under solvent-free conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the formamide bond .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of sulfonated rice husk ash as a solid acid catalyst has been reported to promote the formylation of amines, including 4-hydroxybutylamine . This method offers the advantage of being environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxybutyl)formamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(4-oxobutyl)formamide.
Reduction: The formamide group can be reduced to form N-(4-hydroxybutyl)amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: N-(4-oxobutyl)formamide
Reduction: N-(4-hydroxybutyl)amine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
N-(4-hydroxybutyl)formamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the study of formamide-based reactions.
Biology: It is used in the development of in vivo models for studying bladder carcinogenesis.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of cancer research.
Mechanism of Action
The mechanism of action of N-(4-hydroxybutyl)formamide involves its interaction with cellular components. In the context of bladder carcinogenesis, its related compound, N-butyl-N-(4-hydroxybutyl)nitrosamine, acts as an alkylating agent that induces mutations in genes such as p53 and RAS . These mutations lead to the development of urothelial carcinomas, mimicking the progression of human bladder cancer.
Comparison with Similar Compounds
Similar Compounds
N-butyl-N-(4-hydroxybutyl)nitrosamine: Used in bladder cancer research.
N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT): Another compound used to induce bladder cancer in laboratory animals.
N-methyl-N-nitrosourea (MNU): A genotoxic carcinogen used in cancer research.
Uniqueness
N-(4-hydroxybutyl)formamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in synthetic chemistry. Its applications in cancer research and biodegradable polymer production further highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
N-(4-hydroxybutyl)formamide |
InChI |
InChI=1S/C5H11NO2/c7-4-2-1-3-6-5-8/h5,7H,1-4H2,(H,6,8) |
InChI Key |
MPLVDBXVAKMPPL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CNC=O |
Origin of Product |
United States |
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